![molecular formula C18H20 B14355246 2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane CAS No. 94123-06-5](/img/structure/B14355246.png)
2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the functionalization of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthetic routes. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated bicyclic structures.
Substitution: Substitution reactions can introduce different functional groups into the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids, palladium catalysts, and strong bases. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include oxygenated bicyclic derivatives, reduced bicyclic compounds, and various substituted bicyclic structures.
Aplicaciones Científicas De Investigación
2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved in its action include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups.
2-Azabicyclo[2.2.1]heptanes: These compounds contain a nitrogen atom in the bicyclic framework, leading to different chemical properties and applications.
Bicyclo[2.1.1]hexanes: These compounds have a smaller bicyclic structure and are used in different contexts.
Uniqueness
2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[221]heptane is unique due to its combination of a phenylethynyl group and a prop-2-en-1-yl group attached to the bicyclic framework
Propiedades
Número CAS |
94123-06-5 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
2-(2-phenylethynyl)-3-prop-2-enylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C18H20/c1-2-6-17-15-10-11-16(13-15)18(17)12-9-14-7-4-3-5-8-14/h2-5,7-8,15-18H,1,6,10-11,13H2 |
Clave InChI |
XSCRAAUJAOXIJH-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1C2CCC(C2)C1C#CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


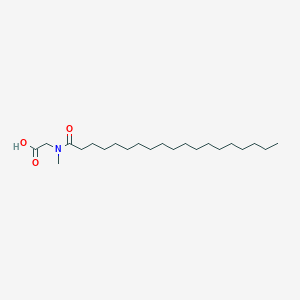
![2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one](/img/structure/B14355171.png)
![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
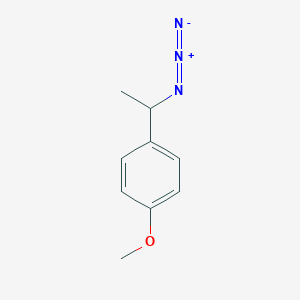
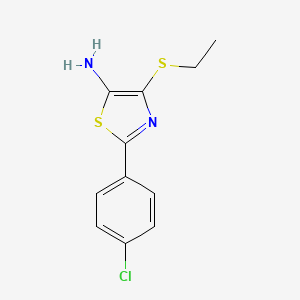
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide](/img/structure/B14355200.png)

![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)
![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)
![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
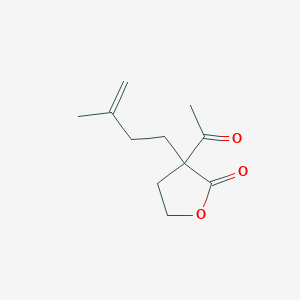
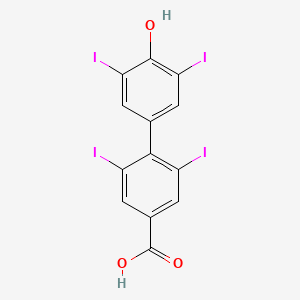

![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)
